Perhydrofluorene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76673. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

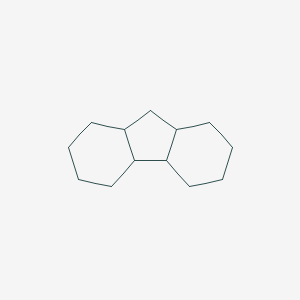

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,4a,4b,5,6,7,8,8a,9,9a-dodecahydro-1H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h10-13H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLWAZOBRCQWWDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC3C2CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871144 | |

| Record name | Dodecahydro-1H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5744-03-6 | |

| Record name | Perhydrofluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5744-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perhydrofluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005744036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PERHYDROFLUORENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecahydro-1H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perhydrofluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Perhydrofluorene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of Saturated Carbocycles

Perhydrofluorene, the fully saturated analogue of fluorene, represents a fascinating and structurally significant tricycle[7.4.0.02,7]tridecane system. Its rigid, three-dimensional framework has garnered interest in diverse fields, from its application as a component in hydrogen storage systems and liquid organic hydrogen carriers (LOHCs) to its role as a foundational scaffold in medicinal chemistry and materials science.[1][2][3] The stereochemical complexity arising from its multiple chiral centers presents both a challenge and an opportunity for the synthesis of novel, conformationally constrained molecules. This guide provides an in-depth exploration of the synthesis and comprehensive characterization of this compound, offering field-proven insights for researchers navigating the intricacies of this saturated carbocycle.

Part 1: Synthesis of this compound — A Journey into Catalytic Hydrogenation

The most prevalent and direct route to this compound is the catalytic hydrogenation of fluorene. This process, while conceptually straightforward, is nuanced in practice, with the choice of catalyst and reaction conditions profoundly influencing the resulting diastereomeric mixture.[4]

The Core Principle: Catalytic Hydrogenation

The conversion of the aromatic fluorene molecule to its perhydrogenated counterpart involves the addition of twelve hydrogen atoms across the polycyclic system. This is achieved by reacting fluorene with hydrogen gas in the presence of a heterogeneous or homogeneous catalyst.

Key Experimental Considerations:

-

Catalyst Selection: The choice of catalyst is paramount in achieving complete hydrogenation and can influence the diastereomeric ratio of the product. Common catalysts include:

-

Ruthenium-on-carbon (Ru/C): Often favored for its high activity and ability to effect complete saturation under relatively mild conditions.

-

Rhodium-on-carbon (Rh/C): Another highly effective catalyst for aromatic ring hydrogenation.

-

Platinum oxide (PtO₂): Known as Adams' catalyst, it is also a viable option, though it may require more forcing conditions. The use of different catalysts can lead to mixtures containing variable amounts of the six possible diastereomers of this compound.[4]

-

-

Reaction Conditions:

-

Temperature and Pressure: The hydrogenation of the polycyclic aromatic system of fluorene typically requires elevated temperatures and pressures to overcome the aromatic stabilization energy. Typical conditions can range from 100-200 °C and 50-100 atm of hydrogen pressure.

-

Solvent: An inert solvent that can withstand the reaction conditions is necessary. Decahydronaphthalene or other high-boiling alkanes are often suitable choices.

-

Experimental Protocol: Catalytic Hydrogenation of Fluorene

-

Reactor Setup: A high-pressure autoclave (e.g., a Parr reactor) is charged with fluorene and the chosen catalyst (typically 5-10 wt% of the fluorene).

-

Solvent Addition: The appropriate solvent is added to the reactor to dissolve or suspend the fluorene.

-

Inerting: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove any oxygen, which can poison the catalyst and create a safety hazard with hydrogen.

-

Pressurization: The reactor is pressurized with hydrogen gas to the desired level.

-

Heating and Agitation: The reaction mixture is heated to the target temperature with vigorous stirring to ensure efficient mass transfer of hydrogen to the catalyst surface.

-

Monitoring: The reaction progress is monitored by observing the drop in hydrogen pressure as it is consumed.

-

Work-up: Upon completion, the reactor is cooled, and the excess hydrogen pressure is carefully vented. The reaction mixture is filtered to remove the catalyst. The solvent is then removed under reduced pressure to yield the crude this compound product.

Part 2: Characterization of this compound — Unraveling Stereoisomeric Complexity

Due to the presence of four stereocenters, this compound can exist as six diastereomers. The characterization of the resulting mixture, and in some cases, the isolated isomers, requires a combination of powerful analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Stereochemical Assignment

NMR spectroscopy, particularly 13C NMR, is the most definitive tool for identifying and assigning the various diastereomers of this compound without the need for prior separation.[4]

-

13C NMR Spectroscopy: The chemical shifts of the carbon atoms, especially the bridgehead carbons, are highly sensitive to the stereochemical environment. By comparing the experimentally obtained 13C NMR spectra with empirically calculated chemical shifts based on molecular mechanics simulations and substituent-induced shift increments, the relative configurations of the diastereomers can be confidently assigned. The difference between calculated and experimentally determined shift values for the bridgehead carbons has been reported to be as low as 1.3 ppm on average.[4]

-

1H NMR Spectroscopy: While the 1H NMR spectrum of the isomeric mixture is often complex and poorly resolved, it can provide valuable information for isolated isomers. The chemical shifts and coupling constants of the protons are influenced by their spatial relationships, offering insights into the conformation of the fused ring system.[5][6]

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight of the synthesized this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which confirms the molecular formula C₁₃H₂₂.[6] The fragmentation pattern observed in the mass spectrum can also offer structural information, although distinguishing between stereoisomers by this method alone is generally not feasible.

X-ray Crystallography

For a definitive, unambiguous determination of the three-dimensional structure of a single diastereomer, X-ray crystallography is the gold standard.[7][8] This technique requires the isolation of a single isomer and the growth of a suitable single crystal. The resulting crystal structure provides precise information about bond lengths, bond angles, and the absolute configuration if a chiral probe is used in the crystallization or analysis.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy can be used to confirm the absence of aromatic C-H and C=C bonds, indicating complete hydrogenation.[6] The spectra are characterized by the presence of C-H stretching and bending vibrations of the saturated aliphatic rings.

Physicochemical Properties

The physical properties of this compound are also important for its characterization and potential applications.

| Property | Value |

| Molecular Formula | C₁₃H₂₂[9] |

| Molecular Weight | 178.31 g/mol [9] |

| CAS Number | 5744-03-6[9] |

| Melting Point | 15 °C (lit.)[1] |

| Boiling Point | 253 °C (lit.)[1] |

| Density | 0.92 g/mL at 25 °C (lit.)[1] |

| Refractive Index | n20/D 1.501 (lit.)[1] |

Conclusion: A Versatile Building Block for Future Innovations

The synthesis and characterization of this compound, while presenting stereochemical challenges, are well-established processes that provide access to a valuable and versatile molecular scaffold. The methodologies outlined in this guide, from the intricacies of catalytic hydrogenation to the power of NMR spectroscopy in deciphering complex isomeric mixtures, equip researchers with the knowledge to confidently produce and analyze this important saturated carbocycle. As the demand for novel molecules in drug discovery, materials science, and energy storage continues to grow, the robust and tunable framework of this compound is poised to play a significant role in future scientific advancements.

References

-

Meusinger, R., Rohloff, J., Schumann, F., & Herzschuh, R. (1997). Assignment of all Diastereomers of this compound in a mixture using 13C NMR spectroscopy. Journal für Praktische Chemie/Chemiker-Zeitung, 339(1), 128–134. [Link]

-

Semantic Scholar. Assignment of all Diastereomers of this compound in a mixture using 13C NMR spectroscopy. [Link]

-

PubChem. This compound. [Link]

-

Cui, J., Kerscher, M., Jander, J. H., Rüde, T., Schulz, P., Wasserscheid, P., Rausch, M. H., Koller, T. M., & Fröba, A. P. (2022). Viscosity and Surface Tension of Fluorene and this compound Close to 0.1 MPa up to 573 K. Journal of Chemical & Engineering Data, 67(10), 3085–3096. [Link]

-

ACS Publications. Viscosity and Surface Tension of Fluorene and this compound Close to 0.1 MPa up to 573 K. [Link]

-

Anderson, D. M. W., & Leaver, D. (1962). 85. Stereochemistry and isomerisation of some hydrofluorene and hydrophenanthrene β-keto-esters. Journal of the Chemical Society (Resumed), 450. [Link]

-

Chemical Communications (RSC Publishing). Copper-catalyzed C(sp3)–H alkylation of fluorene with primary and secondary alcohols using a borrowing hydrogen method. [Link]

- Google Patents.

-

Chemical Communications (RSC Publishing). Synthesis of fluorenes and their related compounds from biaryls and Meldrum's acid derivatives. [Link]

-

Wikipedia. X-ray crystallography. [Link]

- Google Patents.

-

Ranger, M., Rondeau, D., & Leclerc, M. (1997). New Well-Defined Poly(2,7-fluorene) Derivatives: Photoluminescence and Base Doping. Macromolecules, 30(25), 7686–7691. [Link]

-

ResearchGate. Identifying Per- and Polyfluorinated Chemical Species with a Combined Targeted and Non-Targeted-Screening High-Resolution Mass Spectrometry Workflow. [Link]

-

Journal of the Chemical Society (Resumed) (RSC Publishing). 85. Stereochemistry and isomerisation of some hydrofluorene and hydrophenanthrene β-keto-esters. [Link]

-

Organic Chemistry Portal. Fluorene synthesis. [Link]

-

Semantic Scholar. Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives. [Link]

-

ResearchGate. XRD curves of fluorene crystal with increasing pressure. [Link]

-

INIS-IAEA. X-ray diffraction study of fluorene, 9-fluorenone, and 9-dicyanomethylenefluorene derivatives. [Link]

-

PubChem. Catalytic oxidation of fluorene - Patent US-1374695-A. [Link]

-

Casey, C. P., & Johnson, J. B. (2007). Homogeneous Catalytic Reduction of Dioxygen Using Transfer Hydrogenation Catalysts. Journal of the American Chemical Society, 129(40), 12194–12201. [Link]

-

PMC. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Moodle@Units. X-ray macromolecular crystallography: an overview. [Link]

-

RuppWeb. Crystallography 101. [Link]

-

eCampusOntario Pressbooks. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

-

ResearchGate. Detailed characterisation of isomers present in polyalphaolefin dimer and the effect of isomeric distribution on bulk properties. [Link]

Sources

- 1. This compound | 5744-03-6 [chemicalbook.com]

- 2. Viscosity and Surface Tension of Fluorene and this compound Close to 0.1 MPa up to 573 K - FAU CRIS [cris.fau.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Assignment of all Diastereomers of this compound in a mixture using 13C NMR spectroscopy | Semantic Scholar [semanticscholar.org]

- 5. This compound(5744-03-6) 1H NMR spectrum [chemicalbook.com]

- 6. This compound | C13H22 | CID 21972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. ruppweb.org [ruppweb.org]

- 9. scbt.com [scbt.com]

"physical and chemical properties of perhydrofluorene"

An In-Depth Technical Guide to the Physical and Chemical Properties of Perhydrofluorene (Dodecahydrofluorene)

Foreword: Understanding this compound

This compound, known systematically as dodecahydro-1H-fluorene, is the fully saturated tricyclic hydrocarbon derivative of fluorene (C₁₃H₁₀). With the molecular formula C₁₃H₂₂, this compound represents more than a simple saturated analogue; it is a complex molecular system whose properties are intrinsically linked to its rich stereochemistry.[1] Its robust, three-dimensional structure and high hydrogen content have positioned it as a molecule of significant interest in advanced materials science and energy research. This guide provides a detailed exploration of its core physical and chemical properties, offering field-proven insights into its characterization and potential applications, particularly its role as a next-generation liquid organic hydrogen carrier (LOHC).[2][3]

Molecular Structure and Stereoisomerism: A Compound of Many Forms

The catalytic hydrogenation of aromatic fluorene to aliphatic this compound is not a straightforward transformation into a single product. The process creates four stereogenic centers, giving rise to six possible diastereomers. The fusion of the three rings can occur in various cis and trans arrangements, and the resulting stereoisomeric composition is highly dependent on the specific catalytic system, temperature, and pressure used during synthesis. This isomeric complexity is a critical concept, as the physical and thermodynamic properties of a given this compound sample are an amalgam of the properties of its constituent isomers.[3]

The differentiation and characterization of these isomers are non-trivial and represent a significant area of study, primarily achieved through advanced spectroscopic techniques.

Caption: Hydrogenation of fluorene yields a mixture of this compound diastereomers.

Core Physical and Physicochemical Properties

The physical properties of this compound are defining characteristics for its application, particularly in fluid dynamics and material handling. As it is typically produced as a mixture of isomers, reported values can show variation. The data presented below represents typical values found for these mixtures.

| Property | Value | Source(s) |

| CAS Number | 5744-03-6 | [1][4][5] |

| Molecular Formula | C₁₃H₂₂ | [1][5] |

| Molecular Weight | 178.31 g/mol | [1][4] |

| Appearance | Colourless liquid | [6] |

| Boiling Point | ~253 °C | [2][4] |

| Melting Point | ~15 °C (Varies significantly with isomer ratio) | [2] |

| Density | ~0.92 g/mL at 25 °C | [2][4] |

| Refractive Index | n²⁰/D ~1.501 | [2][4] |

| Solubility | Insoluble in water; floats on water | [6] |

A critical insight from recent research is that stereoisomerism has a pronounced effect on thermophysical properties such as viscosity and surface tension.[3] This is a crucial consideration for engineering applications, such as designing systems for pumping and storing this compound as a hydrogen carrier, where fluid dynamics are paramount.

Chemical Profile: Stability and Controlled Reactivity

As a fully saturated alicyclic hydrocarbon, this compound exhibits high thermal stability and is generally unreactive under standard conditions.[6] Its chemistry is dominated by its C-H and C-C single bonds, rendering it resistant to many chemical transformations.

-

General Stability: The compound is considered stable and does not undergo hazardous polymerization.[6] Its primary incompatibility is with strong oxidizing agents, a common characteristic of saturated hydrocarbons.[6]

-

Thermal Decomposition: At elevated temperatures beyond its normal operating range, this compound can undergo thermal cracking, leading to the formation of aromatic compounds.[2] This underscores the importance of temperature control in its application.

-

Key Reaction: Reversible Dehydrogenation: The most significant chemical property of this compound is its ability to undergo catalytic dehydrogenation to release hydrogen gas. This reversible reaction is the cornerstone of its use in LOHC systems.[3]

C₁₃H₂₂ (liquid) ⇌ C₁₃H₁₀ (liquid/solid) + 6H₂ (gas)

This endothermic reaction requires a catalyst (typically platinum- or palladium-based) and an input of heat to proceed efficiently. The ability to "charge" the carrier with hydrogen via hydrogenation and "discharge" it on demand via dehydrogenation allows for the safe, high-density storage and transport of hydrogen in a liquid form.

Spectroscopic and Analytical Characterization

A robust analytical workflow is essential for confirming the identity and isomeric purity of this compound. Each major spectroscopic technique provides a unique piece of the structural puzzle.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: This is the most powerful technique for analyzing the complex isomeric mixtures of this compound. The chemical environments of the 13 carbon atoms are distinct for each diastereomer. The chemical shifts of the bridgehead carbons are particularly sensitive to the stereochemistry of the ring fusions, allowing for the assignment of all six diastereomers within a mixture without requiring physical separation.

-

¹H NMR: The proton NMR spectrum is typically complex and shows broad, overlapping multiplets in the aliphatic region (approx. 0.8-2.0 ppm).[7] While challenging to resolve completely, it confirms the saturated nature of the molecule.

-

-

Mass Spectrometry (MS): Electron impact (EI) mass spectrometry will show a molecular ion peak (M⁺) at m/z = 178, confirming the molecular weight. The fragmentation pattern is characterized by the successive loss of alkyl fragments (e.g., CH₃, C₂H₅), which is typical for saturated cyclic hydrocarbons.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong C-H stretching vibrations just below 3000 cm⁻¹ (indicative of sp³ C-H bonds) and C-H bending vibrations around 1450 cm⁻¹. The absence of signals in the aromatic C-H stretching region (>3000 cm⁻¹) and the C=C stretching region (1600-1680 cm⁻¹) is a key indicator of complete hydrogenation.[1]

Key Experimental Methodologies

The following protocols provide a framework for the synthesis and analysis of this compound, grounded in established laboratory principles.

Protocol 1: Synthesis via Catalytic Hydrogenation of Fluorene

This protocol describes a generalized method for producing this compound. The choice of catalyst is critical as it directly influences the resulting ratio of stereoisomers.

Principle: The aromatic rings of fluorene are saturated with hydrogen using a heterogeneous catalyst in a high-pressure environment. The high pressure of H₂ gas increases its concentration in the solvent, driving the equilibrium towards the fully hydrogenated product.

Methodology:

-

Reactor Preparation: A high-pressure autoclave is charged with fluorene (1.0 eq) and a suitable solvent (e.g., decalin or cyclohexane).

-

Catalyst Addition: A hydrogenation catalyst (e.g., 5% Rhodium on alumina, 1-5 mol%) is added to the mixture. Rhodium is chosen for its high activity in aromatic hydrogenation.

-

System Purge: The autoclave is sealed and purged several times with nitrogen gas, followed by hydrogen gas, to remove all oxygen.

-

Reaction: The vessel is pressurized with hydrogen gas (e.g., 50-100 bar) and heated (e.g., 100-150 °C) with vigorous stirring.

-

Monitoring: The reaction is monitored by observing the cessation of hydrogen uptake. Progress can also be checked by taking small aliquots for GC-MS analysis.

-

Work-up: After cooling and venting, the reaction mixture is filtered to remove the solid catalyst.

-

Purification: The solvent is removed from the filtrate via rotary evaporation. The resulting crude this compound can be purified further by vacuum distillation to yield a clear, colorless liquid.

Protocol 2: Isomeric Composition Analysis by GC-MS

Principle: Gas chromatography separates the different this compound isomers based on their volatility and interactions with the stationary phase of the GC column. The mass spectrometer then provides a mass fingerprint for each eluting isomer, confirming its identity.

Methodology:

-

Sample Preparation: A dilute solution of the this compound product is prepared in a volatile solvent (e.g., hexane or ethyl acetate).

-

Injection: A small volume (e.g., 1 µL) of the sample is injected into the GC-MS instrument.

-

Chromatographic Separation: A temperature gradient program is used for the GC oven (e.g., starting at 100 °C and ramping to 250 °C at 10 °C/min) to ensure adequate separation of the isomers on a non-polar column (e.g., DB-5ms).

-

Mass Spectrometry: The mass spectrometer is operated in electron impact (EI) mode, scanning a mass range of m/z 40-250.

-

Data Analysis: The resulting chromatogram will show multiple peaks, each corresponding to a different stereoisomer. The identity of each peak is confirmed by its mass spectrum, which should show a molecular ion at m/z 178. The relative percentage of each isomer is determined by integrating the area of its corresponding peak. This system is self-validating, as a match in both retention time and mass spectrum provides high confidence in the identification.

Caption: Workflow for the synthesis and characterization of this compound.

Applications in Research and Industry

The unique properties of this compound make it a candidate material for several advanced applications.

-

Liquid Organic Hydrogen Carriers (LOHC): This is the most prominent application. This compound offers a high gravimetric (6.7 wt%) and volumetric hydrogen storage capacity. Its liquid state at ambient conditions and low vapor pressure allow it to be handled with existing infrastructure for liquid fuels, providing a safer and more practical alternative to high-pressure or cryogenic hydrogen storage.[3][8]

-

High-Density Fuels and Solvents: Its high volumetric energy density and stability make it a potential component for specialty fuels. Its inert nature also makes it suitable as a high-temperature solvent or heat-transfer fluid.

-

Materials Science: The rigid, well-defined three-dimensional structure of this compound can serve as a molecular scaffold or building block in the synthesis of novel polymers and functional materials.[9]

Conclusion

This compound is a saturated tricyclic hydrocarbon defined by its complex stereochemistry and high stability. Its physical properties, such as melting and boiling points, are strongly influenced by the specific mixture of its six diastereomers, a factor determined by its synthesis conditions. While generally unreactive, its key chemical characteristic is the ability to undergo reversible catalytic dehydrogenation, releasing a significant amount of hydrogen. This property positions this compound as a leading candidate material for Liquid Organic Hydrogen Carrier (LOHC) systems, offering a tangible solution to the challenges of hydrogen storage and transportation. Continued research into selective synthesis of specific isomers and optimization of dehydrogenation catalysts will be crucial for unlocking its full potential in a future hydrogen-based economy.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21972, this compound. Retrieved from [Link].[1]

-

ChemWhat (n.d.). This compound CAS#: 5744-03-6. Retrieved from [Link].[4]

-

Research Scientific (n.d.). This compound, 97%. Retrieved from [Link].[10]

-

Döker, A., et al. (2022). Viscosity and Surface Tension of Fluorene and this compound Close to 0.1 MPa up to 573 K. Journal of Chemical & Engineering Data, 67(10), 2898–2910. Retrieved from [Link].[3]

-

Meusinger, R., et al. (1997). Assignment of all Diastereomers of this compound in a mixture using 13C NMR spectroscopy. Journal für Praktische Chemie/Chemiker-Zeitung, 339(1), 128–134. Retrieved from [Link].

-

Ashenhurst, J. (2018). Types of Isomers: Constitutional Isomers, Stereoisomers, Enantiomers, and Diastereomers. Master Organic Chemistry. Retrieved from [Link].[11]

-

LibreTexts Chemistry (n.d.). Chapter 13: Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]. (Note: A specific deep link was not available, but this is a general authoritative source for spectroscopy principles).

-

Chemcasts (n.d.). Thermophysical Properties of fluorene. Retrieved from [Link].[12]

-

Nishii, Y., et al. (2023). Rh-catalyzed mechanochemical transfer hydrogenation for the synthesis of periphery-hydrogenated polycyclic aromatic compounds. ChemRxiv. Retrieved from [Link].[13]

-

Goldman, A. S., et al. (2007). Homogeneous Catalytic Reduction of Dioxygen Using Transfer Hydrogenation Catalysts. Journal of the American Chemical Society. Retrieved from [Link].[14]

-

National Institutes of Health (n.d.). Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline. PMC. Retrieved from [Link].[15]

-

Slideshare (n.d.). Interpretation of organic compounds by IR, NMR and Mass Spectrometry. Retrieved from [Link].[16]

-

Aguey-Zinsou, K-F., et al. (2024). Materials for hydrogen-based energy storage – Past, recent progress and future outlook. Wiley. Retrieved from [Link].[8]

-

ResearchGate (2017). Materials Science for Energy Storage. Retrieved from [Link].[9]

Sources

- 1. This compound | C13H22 | CID 21972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 5744-03-6 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemwhat.com [chemwhat.com]

- 5. echemi.com [echemi.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. This compound(5744-03-6) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem-casts.com [chem-casts.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. sci-hub.box [sci-hub.box]

- 15. Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Interpretation of organic compounds by IR, NMR and Mass Spectrometry | PDF [slideshare.net]

The Perhydrofluorene/Fluorene Dyad: A Technical Primer on a High-Density Liquid Organic Hydrogen Carrier

Abstract

The global transition towards a hydrogen-based economy necessitates the development of safe, dense, and efficient hydrogen storage and transportation technologies. Liquid Organic Hydrogen Carriers (LOHCs) represent a highly promising avenue, offering compatibility with existing liquid fuel infrastructure. This technical guide provides an in-depth analysis of the perhydrofluorene/fluorene system as a potential LOHC. We delve into the core physicochemical properties, the thermodynamics and kinetics of the reversible hydrogenation-dehydrogenation cycle, and detailed experimental considerations. Through a synthesis of published data and field-proven insights, this document serves as a foundational resource for researchers and engineers dedicated to advancing next-generation hydrogen storage solutions.

Introduction: The LOHC Paradigm and the Case for this compound

Liquid Organic Hydrogen Carriers (LOHCs) are organic compounds that can be reversibly hydrogenated and dehydrogenated to store and release hydrogen. This technology circumvents the challenges associated with high-pressure compression and cryogenic liquefaction of hydrogen by binding it chemically within a stable liquid matrix. The ideal LOHC should exhibit high gravimetric and volumetric hydrogen density, favorable thermodynamics (i.e., a dehydrogenation enthalpy that is not excessively high), rapid kinetics, high stability over repeated cycles, and low toxicity.

Among the various candidates, the fluorene (C₁₃H₁₀) and its hydrogenated counterpart, this compound (C₁₃H₂₂) or dodecahydrofluorene, present a compelling case. This system is occasionally observed as a byproduct in other LOHC systems, such as those based on diphenylmethane, indicating its inherent stability under relevant process conditions[1][2]. This guide will explore the fundamental characteristics that position this compound as a noteworthy contender in the LOHC landscape.

Core Properties and Performance Metrics

A thorough evaluation of any LOHC system begins with its fundamental storage capacity and physical characteristics. The this compound/fluorene system offers a high theoretical hydrogen storage capacity, making it an attractive option for applications where storage density is paramount.

Hydrogen Storage Capacity

The reversible reaction at the core of this system is the hydrogenation of fluorene to this compound:

C₁₃H₁₀ (Fluorene) + 6H₂ ⇌ C₁₃H₂₂ (this compound)

Based on the molecular weights of the hydrogen-lean (Fluorene, 166.22 g/mol ) and hydrogen-rich (this compound, 178.31 g/mol ) forms, the theoretical gravimetric hydrogen storage capacity can be calculated as follows:

-

Mass of Hydrogen Stored: 6 * 2.016 g/mol = 12.096 g/mol

-

Mass of Carrier (this compound): 178.31 g/mol

-

Gravimetric Density (wt%) = (Mass of H₂ / Mass of this compound) * 100 = (12.096 / 178.31) * 100 = 6.78 wt%

This value is significantly high and compares favorably with other leading LOHC systems.

Physicochemical Data

The physical state and properties of the carrier are critical for engineering design, including pumping, heat exchange, and reactor sizing. This compound is liquid under a wide range of conditions, a key advantage for handling and transport.

| Property | Fluorene (H0-F) | This compound (H12-F) | Reference(s) |

| Molecular Formula | C₁₃H₁₀ | C₁₃H₂₂ | [3] |

| Molar Mass ( g/mol ) | 166.22 | 178.31 | [3] |

| State at 283 K (10°C) | Solid | Liquid | [1] |

| Melting Point (K) | ~384 (111°C) | - | [1] |

| Gravimetric H₂ Capacity | - | 6.78 wt% | Calculated |

| Density | Higher than H12-F | Lower than H0-F | [1][2] |

| Viscosity | Higher than H12-F | Lower than H0-F | [1][2] |

| Surface Tension | Higher than H12-F | Lower than H0-F | [1][2] |

The Hydrogenation/Dehydrogenation Cycle: Catalysis and Conditions

The viability of an LOHC system hinges on the efficiency and practicality of its catalytic hydrogenation (hydrogen loading) and dehydrogenation (hydrogen release) processes. The choice of catalyst and reaction conditions dictates the kinetics, energy input, and overall system longevity.

Figure 1: The reversible cycle of the Fluorene/Perhydrofluorene LOHC system.

Hydrogenation of Fluorene

The hydrogenation of fluorene to its perhydrogenated state is an exothermic reaction, typically carried out at elevated temperatures and pressures over a heterogeneous catalyst.

Causality Behind Experimental Choices: The primary objective during hydrogenation is to achieve complete saturation of the aromatic rings to maximize hydrogen storage capacity, while minimizing side reactions such as hydrocracking. The choice of a robust catalyst is paramount. Noble metal catalysts (e.g., Ru, Rh, Pt) are highly active, but nickel-based catalysts present a more cost-effective alternative. High hydrogen pressure is employed to favor the forward reaction thermodynamically and to ensure high hydrogen availability at the catalyst surface, driving the reaction to completion.

Protocol: Exhaustive Hydrogenation of Fluorene This protocol is based on conditions reported for the complete hydrogenation of fluorene[4].

-

Reactor Preparation: A high-pressure batch autoclave or a continuous flow packed-bed reactor is charged with a nickel-chromium catalyst on an appropriate support (e.g., alumina).

-

Feed Preparation: A solution or melt of fluorene is prepared.

-

Reaction Execution:

-

The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon), followed by hydrogen.

-

The system is pressurized with hydrogen to approximately 100 atm (10.1 MPa).

-

The reactor is heated to a target temperature of 200°C.

-

The reaction is allowed to proceed until hydrogen uptake ceases, indicating the completion of the reaction.

-

-

Product Analysis: The resulting liquid product, a mixture of this compound isomers, is cooled, depressurized, and collected. The degree of hydrogenation should be verified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Dehydrogenation of this compound

The dehydrogenation step is the energy-requiring, hydrogen-releasing phase of the cycle. It is an endothermic process, and its efficiency is a critical bottleneck for the widespread adoption of LOHC technology.

Causality Behind Experimental Choices: The goal of dehydrogenation is to release hydrogen with high purity at a reasonable rate and temperature. The reaction is thermodynamically favored at higher temperatures and lower hydrogen partial pressures. Platinum-group metal (PGM) catalysts, particularly platinum and palladium, are typically the most effective for dehydrogenation due to their high activity and selectivity, which helps to avoid unwanted cracking or isomerization reactions. The catalyst support (e.g., alumina, carbon) can also influence activity and stability. Operating at or near atmospheric pressure helps to shift the equilibrium towards hydrogen release.

Note: While specific, validated protocols for this compound dehydrogenation are not extensively detailed in publicly available literature, the following represents a generalized workflow based on best practices for similar LOHC systems like perhydro-dibenzyltoluene and perhydro-N-ethylcarbazole.

Generalized Protocol: Dehydrogenation of this compound

-

Reactor Setup: A fixed-bed reactor is loaded with a supported platinum or palladium catalyst (e.g., 0.5-5 wt% Pt on Al₂O₃). The reactor is integrated into a system with precise temperature control, a carrier gas flow (e.g., argon or nitrogen), and a downstream gas-liquid separator.

-

Reaction Initiation:

-

An inert carrier gas is flowed through the reactor to create an oxygen-free environment.

-

The reactor is heated to the target dehydrogenation temperature, typically in the range of 250-320°C.

-

Liquid this compound is pumped into the reactor at a defined flow rate (Weight Hourly Space Velocity, WHSV).

-

-

Hydrogen Release and Collection:

-

As this compound passes over the catalyst bed, it dehydrogenates, releasing hydrogen gas.

-

The product stream, a mixture of gaseous hydrogen, inert carrier gas, and liquid fluorene (and potentially partially dehydrogenated intermediates), exits the reactor.

-

A condenser cools the stream, separating the liquid components (now hydrogen-lean LOHC) from the gaseous hydrogen.

-

-

Analysis: The rate of hydrogen evolution is monitored with a mass flow controller. The composition of the liquid product is analyzed periodically by GC to determine the degree of dehydrogenation (DoD).

Sources

A Guide to the Spectroscopic Characterization of Perhydrofluorene

Introduction: Unveiling the Structure of a Saturated Tricyclic System

Perhydrofluorene (C₁₃H₂₂), also known as dodecahydrofluorene, is a saturated tricyclic hydrocarbon. Its structure, consisting of two fused cyclohexane rings and a cyclopentane ring, makes it a fundamental model for more complex polycyclic aliphatic compounds found in petroleum deposits, high-density fuels, and as structural motifs in pharmacologically active molecules. Accurate structural confirmation and purity assessment of this compound are critical for its application in geochemistry, materials science, and synthetic chemistry.

This technical guide provides an in-depth analysis of the core spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. We will move beyond simple data reporting to explore the causality behind the observed spectral features, grounded in the molecule's unique structural properties. This document is intended for researchers and drug development professionals who require a robust understanding of how to apply these analytical techniques for comprehensive molecular characterization.

Infrared (IR) Spectroscopy: Probing the Vibrational Fingerprint

Guiding Principle: The Signature of Saturated Hydrocarbons

Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. The method relies on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, resulting in a characteristic spectrum.

For a saturated hydrocarbon like this compound, the IR spectrum is expected to be relatively simple, as it contains only C-C single bonds and sp³ hybridized C-H bonds.[1][2] The diagnostic value lies in confirming the absence of functional groups such as carbonyls (C=O), hydroxyls (O-H), or unsaturation (C=C, C≡C), and confirming the purely aliphatic nature of the molecule.[3][4] The primary absorptions will be due to C-H stretching and bending vibrations.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

A rapid and reliable method for acquiring the IR spectrum of a liquid sample like this compound is using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

-

Sample Application: Place a single drop of this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Lower the instrument's pressure arm to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16 to 32 scans are co-added to achieve a high signal-to-noise ratio.

-

Data Processing: The resulting spectrum is processed automatically, with the background subtracted, to yield the final transmittance or absorbance spectrum.

Data Interpretation and Key Spectral Features

The IR spectrum of this compound is dominated by two main regions, as summarized below.

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Interpretation |

| 2850–3000 | C-H Stretch (sp³) | Strong | Confirms the presence of saturated C-H bonds.[1][3] The position just below 3000 cm⁻¹ is characteristic of sp³ hybridized carbons. |

| 1450–1470 | C-H Bend (Scissoring) | Medium | Corresponds to the bending vibration of CH₂ groups within the cyclic structure.[1][3] |

| 1350–1370 | C-H Bend (Rocking) | Medium-Weak | Often associated with methyl group rocking, but can also be seen in complex cyclic systems.[3] |

Data sourced from NIST Chemistry WebBook and general spectroscopic principles.[5][6]

The most telling aspect of the spectrum is the absence of significant peaks outside of these regions. A flat baseline above 3000 cm⁻¹ and between 1500-2800 cm⁻¹ provides strong evidence for the lack of alkene, alkyne, aromatic, hydroxyl, or carbonyl functionalities.

Visualization: IR Spectroscopy Workflow

Caption: A generalized workflow for acquiring an IR spectrum using an ATR-FT-IR spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

Guiding Principle: Probing Atomic Nuclei in a Magnetic Field

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule. It operates by probing the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C) in a strong magnetic field. The exact resonance frequency, or "chemical shift," of a nucleus is highly sensitive to its local electronic environment, providing a unique fingerprint of its position within the molecular structure. For a complex molecule like this compound, which can exist as six possible diastereomers, ¹³C NMR is particularly useful for distinguishing between these isomers.

Experimental Protocol: Sample Preparation and Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The deuterated solvent is "invisible" in ¹H NMR and provides a lock signal for the spectrometer. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the tube into the NMR spectrometer. The instrument is tuned and locked onto the deuterium signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic field.

-

¹H NMR Acquisition: A standard proton spectrum is acquired using a short pulse sequence.

-

¹³C NMR Acquisition: A ¹³C spectrum is acquired, typically with proton decoupling to simplify the spectrum into a series of single lines, one for each unique carbon environment. A longer acquisition time is usually required due to the low natural abundance of the ¹³C isotope.

Data Interpretation and Analysis

¹H NMR Spectrum: The ¹H NMR spectrum of this compound is characterized by a complex series of overlapping multiplets in the upfield region, typically between 0.8 and 2.0 ppm .[7] This complexity arises from:

-

Numerous Non-Equivalent Protons: The rigid, fused-ring system results in many chemically distinct proton environments.

-

Complex Spin-Spin Coupling: Protons on adjacent carbons split each other's signals (scalar coupling), leading to intricate multiplet patterns.

-

Diastereomeric Mixtures: A typical synthetic sample may contain multiple diastereomers, further complicating the spectrum by superimposing multiple sets of signals.

Due to this significant signal overlap, a standard 1D ¹H NMR spectrum is primarily used to confirm the aliphatic nature of the molecule rather than for complete structural assignment without the aid of advanced 2D NMR techniques (like COSY and HSQC).

¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum is far more resolved and informative. Each unique carbon atom in a given diastereomer will produce a distinct singlet. The number of signals directly reflects the symmetry of the molecule. For instance, a more symmetric isomer will show fewer signals than a less symmetric one. The chemical shifts for these sp³-hybridized carbons typically appear in the 20-50 ppm range.[8][9]

A study by Meusinger et al. successfully assigned the ¹³C NMR spectra for all six diastereomers of this compound without prior separation, demonstrating the power of this technique in stereochemical analysis. By comparing the experimentally observed chemical shifts with those calculated using molecular mechanics and empirical increments, they were able to assign the relative configurations of the ring junctions.

| Carbon Type | Expected ¹³C Chemical Shift Range (ppm) |

| Bridgehead CH | ~35 - 50 |

| CH₂ (Cyclohexane-like) | ~25 - 40 |

| CH₂ (Cyclopentane-like) | ~20 - 35 |

Note: These are general ranges for cycloalkanes; precise shifts are highly dependent on the specific stereochemistry of the this compound isomer.[8][10]

Visualization: Molecular Structure of this compound

Caption: The carbon skeleton of this compound, a tricyclo[7.4.0.0²,⁷]tridecane system.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Guiding Principle: Ionization, Fragmentation, and Mass Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the analysis of a volatile, non-polar molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the method of choice. In EI, high-energy electrons bombard the molecule, ejecting an electron to form a positively charged molecular ion (M⁺•). This molecular ion is often energetically unstable and undergoes predictable fragmentation, breaking into smaller charged fragments and neutral pieces. The resulting pattern of fragments is a unique fingerprint that can be used to confirm the molecular structure.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane).

-

Injection: Inject a small volume (typically 1 µL) of the solution into the heated injection port of the gas chromatograph. The sample is vaporized and carried onto the GC column by an inert carrier gas (e.g., helium).

-

Chromatographic Separation: The sample travels through a capillary column (e.g., DB-5MS), separating from the solvent and any impurities based on boiling point and polarity.

-

Ionization: As the this compound elutes from the column, it enters the ion source of the mass spectrometer, where it is bombarded by a 70 eV electron beam.

-

Mass Analysis: The resulting ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: An electron multiplier detects the ions, generating a mass spectrum that plots relative ion abundance versus m/z.

Data Interpretation: Molecular Ion and Fragmentation Pattern

The mass spectrum of this compound provides two key pieces of information: its molecular weight and its structural integrity based on fragmentation.

-

Molecular Ion (M⁺•): this compound has a chemical formula of C₁₃H₂₂.[5][11][12] Its monoisotopic mass is approximately 178.17 Da. The mass spectrum should show a molecular ion peak at m/z = 178 . For saturated cyclic alkanes, the molecular ion peak is typically present and of moderate intensity because cleaving the ring requires breaking two C-C bonds, which is energetically less favorable than cleaving a single C-C bond in an acyclic alkane.[13]

-

Fragmentation Pattern: The fragmentation of cyclic alkanes is complex but often involves the loss of small, stable neutral molecules like ethene (loss of 28 Da) or propene (loss of 42 Da), or the loss of alkyl radicals.[13][14] The NIST and PubChem databases for this compound report a fragmentation pattern with several key diagnostic ions.[11][12]

| m/z Value | Proposed Fragment | Interpretation | Source |

| 178 | [C₁₃H₂₂]⁺• | Molecular Ion (M⁺•) | [11][12] |

| 150 | [M - C₂H₄]⁺• | Loss of ethene | [14][15] |

| 135 | [M - C₃H₇]⁺• | Loss of a propyl radical | [13] |

| 97 | [C₇H₁₃]⁺ | Base Peak; likely a stable bicyclic fragment | [12] |

| 96 | [C₇H₁₂]⁺• | Fragment from hydrogen rearrangement/loss | [12] |

| 67 | [C₅H₇]⁺ | Likely a cyclopentenyl cation or related C₅ fragment | [12] |

The base peak at m/z = 97 is particularly diagnostic. This high-mass fragment suggests a stable bicyclic structure resulting from the cleavage of the cyclopentane ring from the decalin-like core. This pattern is characteristic of fused-ring aliphatic systems.

Visualization: A Potential Fragmentation Pathway

Caption: A simplified schematic illustrating potential fragmentation pathways for the this compound molecular ion under EI-MS conditions.

Conclusion

The comprehensive spectroscopic analysis of this compound demonstrates the synergistic power of IR, NMR, and Mass Spectrometry. IR spectroscopy provides a rapid confirmation of the molecule's saturated hydrocarbon nature and the absence of other functional groups. NMR, particularly ¹³C NMR, offers unparalleled detail into the carbon framework and is essential for distinguishing between the various stereoisomers. Finally, GC-MS confirms the molecular weight and reveals a characteristic fragmentation pattern that is a fingerprint for the tricyclic aliphatic structure. Together, these techniques provide a self-validating system for the unequivocal identification and structural elucidation of this compound, a foundational practice for any research involving complex organic molecules.

References

-

National Institute of Standards and Technology (NIST). (n.d.). 1H-Fluorene, dodecahydro-. NIST Chemistry WebBook. Retrieved from [Link]

-

JoVE. (2024). Mass Spectrometry: Cycloalkane Fragmentation. Journal of Visualized Experiments. Retrieved from [Link]

- Zhang, Z., & Volkman, J. K. (2021). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Organic Geochemistry, 152, 104173.

-

Schaller, C. (2022). 3.2: Hydrocarbon Spectra. Chemistry LibreTexts. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). IR Spectrum for 1H-Fluorene, dodecahydro-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Data for 1H-Fluorene, dodecahydro-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

University of California, Davis. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

- Al-Rawi, J. M. A., & Al-Hyali, A. D. (2010). Study of the Conformational Dependence of 13C Chemical Shifts of Cycloalkanes using Regression Analysis Method. Jordan Journal of Chemistry, 5(3), 279-291.

-

Dr. K. (2020). Mass Spectrometry of Cycloalkanes. YouTube. Retrieved from [Link]

-

LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

- Meusinger, R., Rohloff, J., Schumann, F., & Herzschuh, R. (1997). Assignment of all Diastereomers of this compound in a mixture using 13C NMR spectroscopy. Journal für Praktische Chemie/Chemiker-Zeitung, 339(1), 128–134.

-

Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

Khan Academy. (n.d.). IR spectra for hydrocarbons. Retrieved from [Link]

- Liddel, U., & Kasper, C. (1938). Infrared absorption of nineteen hydrocarbons, including ten of high molecular weight.

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane. Retrieved from [Link]

- Hirota, K., & Niwa, Y. (1968). Fragmentation of skeletal bonds of cyclic alkanes in mass spectra. The Journal of Physical Chemistry, 72(1), 5-9.

- Burke, J. J., & Lauterbur, P. C. (1961). C13 and H1 Nuclear Magnetic Resonance Spectra of Cycloalkanes. Journal of the American Chemical Society, 83(2), 326-331.

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Introduction to the Spectral Data Base (SDBS). Retrieved from [Link]

-

Re3data.org. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Welcome to the NIST WebBook. Retrieved from [Link]

- Horii, Y., & Mabury, S. A. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(23), 3803-3814.

- Singh, A., et al. (2021). Fragmentation Dynamics of Fluorene Explored Using Ultrafast XUV-Vis Pump-Probe Spectroscopy. Frontiers in Astronomy and Space Sciences, 8, 726055.

- Wang, Y., et al. (2023).

- Yarkov, A. V., et al. (2022). PyFragMS—A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. Journal of the American Society for Mass Spectrometry, 33(4), 683-692.

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

- Jarschel, F. (2016). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Freie Universität Berlin.

-

Kruchkov, F., et al. (2007). 1 H (A) and 13 C (B) NMR spectra of.... ResearchGate. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Khan Academy [khanacademy.org]

- 5. 1H-Fluorene, dodecahydro- [webbook.nist.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound(5744-03-6) 1H NMR spectrum [chemicalbook.com]

- 8. jjc.yu.edu.jo [jjc.yu.edu.jo]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 1H-Fluorene, dodecahydro- [webbook.nist.gov]

- 12. This compound | C13H22 | CID 21972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Video: Mass Spectrometry: Cycloalkane Fragmentation [jove.com]

- 15. english.gyig.cas.cn [english.gyig.cas.cn]

The Thermal Decomposition of Perhydrofluorene: A Comprehensive Technical Guide for Researchers

Abstract

Perhydrofluorene (C₁₃H₂₂), also known as dodecahydrofluorene, is a saturated polycyclic hydrocarbon of significant interest, particularly as a component and byproduct in Liquid Organic Hydrogen Carrier (LOHC) systems. Understanding its thermal stability and decomposition pathways is crucial for optimizing the efficiency, safety, and lifespan of such hydrogen storage technologies. This in-depth technical guide provides a comprehensive overview of the thermal decomposition of this compound, grounded in fundamental principles of physical organic chemistry and pyrolysis of saturated hydrocarbons. It is intended for researchers, scientists, and drug development professionals who may encounter or utilize this compound in high-temperature applications. This guide will explore the theoretical framework of its decomposition, detail experimental methodologies for its study, and discuss the anticipated products and reaction kinetics.

Introduction: The Significance of this compound's Thermal Stability

This compound is a fully hydrogenated derivative of fluorene, rendering it a saturated, tricyclic aliphatic hydrocarbon. Its chemical and physical properties are cataloged in resources such as PubChem[1]. The primary contemporary relevance of this compound lies in the field of chemical hydrogen storage, where it can be both a constituent of LOHC systems and a byproduct of their operation. The thermal stability of this compound is a critical parameter, as its unintended decomposition can lead to the formation of aromatic compounds, potentially compromising the hydrogen storage capacity and purity of the carrier medium. A study has noted that the thermal decomposition of this compound is relevant to understanding the formation of aromatics from naphthenes[2].

This guide will provide a detailed exploration of the thermal decomposition of this compound, a process that is governed by the principles of free radical chemistry inherent to the pyrolysis of saturated hydrocarbons[3].

Proposed Mechanism of Thermal Decomposition

The thermal decomposition of saturated hydrocarbons like this compound proceeds through a free radical chain reaction mechanism. This process can be conceptually divided into three main stages: initiation, propagation, and termination. The high temperatures provide the necessary energy to overcome the activation barriers for bond homolysis.

Initiation: The Genesis of Free Radicals

The initiation of the decomposition process involves the homolytic cleavage of a carbon-carbon (C-C) or carbon-hydrogen (C-H) bond to generate two free radicals. The bond that is most likely to break is the one with the lowest bond dissociation energy (BDE)[4]. In the this compound molecule, the C-C bonds within the fused ring system will have varying strengths. The initial fragmentation will likely occur at a C-C bond that results in the formation of the most stable radical intermediates.

Propagation: A Cascade of Reactions

Once initial radicals are formed, a series of propagation steps ensue, leading to the formation of a complex mixture of smaller hydrocarbons. These steps include:

-

Hydrogen Abstraction: A radical can abstract a hydrogen atom from a stable this compound molecule, generating a new radical and a stable, smaller hydrocarbon.

-

β-Scission: An alkyl radical can undergo cleavage of the C-C bond that is beta to the radical center. This results in the formation of an alkene and a smaller alkyl radical. This is a key step in the breakdown of the larger hydrocarbon skeleton.

-

Isomerization: Radicals can undergo intramolecular hydrogen shifts to form more stable radical isomers.

These propagation steps will continue in a chain reaction, leading to the progressive breakdown of the this compound molecule.

Termination: The End of the Chain

The chain reaction is terminated when two radicals combine to form a stable, non-radical product. This can occur through:

-

Radical Combination: Two alkyl radicals can combine to form a larger alkane.

-

Disproportionation: One radical transfers a hydrogen atom to another, resulting in the formation of an alkane and an alkene.

Expected Decomposition Products

The thermal decomposition of this compound is expected to yield a complex mixture of hydrocarbons. Based on the pyrolysis of other cyclic and saturated hydrocarbons, the product distribution is likely to include:

-

Light Alkenes and Alkanes: Ethene, propene, butene, methane, ethane, propane, and butane are expected as primary breakdown products.

-

Cyclic Olefins: Dehydrogenation and ring-opening reactions can lead to the formation of cyclopentene, cyclohexene, and their derivatives[5].

-

Aromatic Hydrocarbons: At higher temperatures and longer residence times, cyclization and dehydrogenation reactions can lead to the formation of aromatic compounds such as benzene, toluene, and eventually polycyclic aromatic hydrocarbons (PAHs) like naphthalene, phenanthrene, and fluorene itself[6][7][8].

-

Coke: Under severe conditions, extensive dehydrogenation and polymerization can lead to the formation of solid carbonaceous deposits, or coke.

The relative yields of these products will be highly dependent on the reaction conditions, including temperature, pressure, and residence time.

| Product Category | Expected Compounds | Formation Pathway |

| Light Hydrocarbons | Methane, Ethene, Propene | β-scission, H-abstraction |

| Cyclic Olefins | Cyclopentene, Cyclohexene | Dehydrogenation, Ring-opening |

| Aromatic Hydrocarbons | Benzene, Toluene, Fluorene | Cyclization, Dehydrogenation |

| Solid Residue | Coke | Extensive Dehydrogenation/Polymerization |

Table 1: Summary of Expected Thermal Decomposition Products of this compound.

Experimental Methodologies for Studying Thermal Decomposition

The study of the thermal decomposition of this compound requires specialized experimental techniques capable of handling high temperatures and analyzing complex product mixtures.

Pyrolysis Reactors

A variety of reactor configurations can be employed for studying hydrocarbon pyrolysis[9][10]. For fundamental kinetic studies, a micro-pyrolysis setup is often preferred as it allows for precise control of temperature and residence time, minimizing secondary reactions.

Analytical Techniques

The identification and quantification of the decomposition products are typically achieved using a combination of chromatographic and spectroscopic techniques.

-

Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification, GC is the primary tool for analyzing the volatile products of pyrolysis.

-

Thermogravimetric Analysis (TGA): TGA can be used to determine the overall thermal stability of this compound by measuring its mass loss as a function of temperature[11].

-

Differential Scanning Calorimetry (DSC): DSC can provide information on the energetics of the decomposition process, indicating whether it is endothermic or exothermic[12][13].

Kinetic Analysis

The kinetic parameters of the decomposition, such as the activation energy and pre-exponential factor, can be determined by conducting experiments at different temperatures and analyzing the rate of disappearance of the reactant and the formation of products. Model-fitting and model-free methods can be applied to the data obtained from TGA or isothermal pyrolysis experiments to elucidate the reaction kinetics[11][14].

Computational Approaches to Understanding Decomposition

In addition to experimental studies, computational chemistry provides a powerful tool for investigating the thermal decomposition of this compound at a molecular level[15][16].

-

Density Functional Theory (DFT): DFT calculations can be used to determine the bond dissociation energies of the various C-C and C-H bonds in the this compound molecule, helping to predict the initial decomposition steps.

-

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound molecules at high temperatures, providing insights into the reaction pathways and the formation of intermediate species.

These computational methods can complement experimental findings and provide a more complete picture of the complex reaction network involved in the thermal decomposition process.

Conclusion and Future Outlook

The thermal decomposition of this compound is a complex process governed by free radical chemistry, leading to a wide array of hydrocarbon products. While direct experimental data specifically for this compound is not extensively published, a strong theoretical and experimental framework exists for understanding the pyrolysis of analogous saturated hydrocarbons. This guide has outlined the probable decomposition mechanisms, the expected product distribution, and the key experimental and computational methodologies required for a thorough investigation.

Future research should focus on detailed experimental studies of this compound pyrolysis under a range of conditions relevant to its applications, particularly in LOHC systems. Such studies will provide crucial kinetic data for process modeling and optimization, ultimately contributing to the development of more robust and efficient hydrogen storage technologies.

References

-

Gu, J., Liu, L., Chen, H., Chen, W., Guo, Z., & Chen, L. (2020). Study on the thermal decomposition kinetics of DNTF. E3S Web of Conferences, 194, 04013. [Link]

-

Li, Y., Wang, C., & Zhang, J. (2024). Study on the Thermal Decomposition Mechanism of Saturated Hydrocarbons in Heavy Oil. Proceedings of the 2024 6th International Conference on Civil Engineering, Environment Resources and Energy Materials (CCESEM 2024). [Link]

-

Chen, S. H., Su, A. C., & Chang, C. H. (2004). Spectral and Thermal Spectral Stability Study for Fluorene-Based Conjugated Polymers. Macromolecules, 37(1), 146-153. [Link]

-

St-Onge, L., Gauthier, T., & Herod, A. A. (2007). Investigation of Pyrolysis of Hydrocarbons and Biomass Model Compounds Using a Micropyrolysis Flow Cell. Energy & Fuels, 21(4), 2356-2367. [Link]

-

Gu, J., Liu, L., Chen, H., Chen, W., Guo, Z., & Chen, L. (2020). Study on the thermal decomposition kinetics of DNTF. E3S Web of Conferences, 194, 04013. [Link]

-

Wang, Y., Zhang, R., & Wang, J. (2022). Investigation of the decomposition behavior, kinetics and thermal hazards of DATF-DNTF mixed system. Journal of Thermal Analysis and Calorimetry, 147(1), 543-554. [Link]

-

Yan, B., Li, X., & Cheng, C. (2013). Experimental Study of Liquid Hydrocarbons Pyrolysis to Acetylene in H2/Ar Plasma. Plasma Chemistry and Plasma Processing, 33(4), 737-750. [Link]

-

Shaygan, S., Veziroglu, T. N., & Zagoruiko, A. (2021). Experimental Study of Oil Non-Condensable Gas Pyrolysis in a Stirred-Tank Reactor for Catalysis of Hydrogen and Hydrogen-Containing Mixtures Production. Energies, 14(21), 7129. [Link]

-

ChemWhat. (n.d.). This compound CAS#: 5744-03-6. [Link]

-

P. Zámostný, M. B., & V. B. (2008). Experimental study the cyclic hydrocarbons behaviour during pyrolysis. Chemical Papers, 62(4). [Link]

-

Mohan, D., & Pittman, C. U. (2006). Effect of pyrolysis conditions on the formation of polycyclic aromatic hydrocarbons (PAHs) from polyphenolic compounds. Journal of Analytical and Applied Pyrolysis, 76(1-2), 115-123. [Link]

-

Biswas, S., Cokas, J., Gee, W., Paul, D., Dias, N., Morgan, H. W. T., ... & Kaiser, R. I. (2023). Unconventional low temperature decomposition of a saturated hydrocarbon over atomically-dispersed titanium-aluminum-boron catalyst. Nature Communications, 14(1), 1-10. [Link]

-

National Renewable Energy Laboratory. (2021, February 24). Catalytic Fast Pyrolysis Through Integrated Experimentation and Multiscale Computational Modeling [Video]. YouTube. [Link]

-

Bandowe, B. A. M., & Meusel, H. (2017). Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. Frontiers in Microbiology, 8, 132. [Link]

-

Jones, W. R. (1991). Determination of the Thermal Stability of Perfluoroalkylethers. NASA. [Link]

-

Williams, P. T., & Bottrill, R. P. (1995). Polycyclic aromatic hydrocarbons (PAH) formation from the pyrolysis of different municipal solid waste fractions. Journal of Analytical and Applied Pyrolysis, 31, 1-15. [Link]

-

K. M. Van Geem, S. P. P., & M. S. (2020). Formation of Polycyclic Aromatic Hydrocarbons (PAHs) in Thermal Systems: A Comprehensive Mechanistic Review. Energy & Fuels, 34(12), 15091-15147. [Link]

-

Adewuyi, G. O., & Olowu, R. A. (2022). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Journal of Thermal Analysis and Calorimetry, 147(1), 441-455. [Link]

-

Romero, Y., & Villamizar, R. (2020). Computational study of the thermal decomposition of some oxypropenes. Journal of Molecular Modeling, 26(10), 261. [Link]

-

Wikipedia contributors. (2024, May 29). Polycyclic aromatic hydrocarbon. In Wikipedia, The Free Encyclopedia. [Link]

-

Rice, F. O. (1934). THE THERMAL DECOMPOSITION OF ORGANIC COMPOUNDS FROM THE STANDPOINT OF FREE RADICALS. I. SATURATED HYDROCARBONS. Journal of the American Chemical Society, 56(2), 488-498. [Link]

-

Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255-263. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Wikipedia contributors. (2024, May 15). Bond-dissociation energy. In Wikipedia, The Free Encyclopedia. [Link]

-

Villamizar, R., & Romero, Y. (2022). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Molecules, 27(21), 7545. [Link]

-

ResearchGate. (n.d.). Bond dissociation energies. [Link]

-

L. R. C., & B. J. M. (2000). Kinetic Studies of the Thermal Decomposition of KDNBF, a Primer for Explosives. Propellants, Explosives, Pyrotechnics, 25(4), 183-189. [Link]

-

Zhang, Y., Liu, Y., & Zhang, C. (2023). Molecular packing-dependent thermal decomposition pathways in 3,4-dinitrofurazanfuroxan: insights from SCC-DFTB molecular dynamics simulations. Physical Chemistry Chemical Physics, 25(33), 22163-22172. [Link]

-

Clean Production Action. (2020). Thermal degradation of fluoropolymers. [Link]

-

Florin, R. E., & Wall, L. A. (1960). Thermal decomposition of polytetrafluoroethylene in various gaseous atmospheres. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 65A(4), 375-389. [Link]

-

Arhami Dolatabad, A., Zhang, X., Mai, J., Kubátová, A., Cao, J., & Xiao, F. (2023). Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release. Journal of Hazardous Materials, 456, 131622. [Link]

-

Van Ruymbeke, V., et al. (2021). Characterization of PP and PE Waste Pyrolysis Oils by Ultrahigh-Resolution Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Energy & Fuels, 35(19), 15996-16007. [Link]

-

Al-Nono, F. I., et al. (2023). Biosorbent treatment of fluorene using activated carbon derived from the pyrolysis process of date pit wastes. Scientific Reports, 13(1), 1-13. [Link]

-

Tame, N. W., Dlugogorski, B. Z., & Kennedy, E. M. (2009). Pyrolysis of permethrin and formation of precursors of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/F) under non-oxidative conditions. Chemosphere, 75(1), 1-8. [Link]

-

Liu, Y., et al. (2022). Py-GC-MS Investigation of Pyrolysis Behaviours and Decomposition Products of α- and β-2,7,11-Cembratriene-4,6-Diols. LCGC International, 35(8), 346-353. [Link]

Sources

- 1. This compound | C13H22 | CID 21972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 5744-03-6 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Study on the thermal decomposition kinetics of DNTF | E3S Web of Conferences [e3s-conferences.org]

- 13. e3s-conferences.org [e3s-conferences.org]

- 14. researchgate.net [researchgate.net]

- 15. Computational study of the thermal decomposition of some oxypropenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to Perhydrofluorene (CAS 5744-03-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction